molecular formula C15H12ClNO2S B1358118 1-Chloro-3-(isocyano(tosyl)methyl)benzene CAS No. 321345-35-1

1-Chloro-3-(isocyano(tosyl)methyl)benzene

Cat. No. B1358118
M. Wt: 305.8 g/mol
InChI Key: SFOOCPOWQRFRDQ-UHFFFAOYSA-N
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Description

The compound "1-Chloro-3-(isocyano(tosyl)methyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, properties, and applications, which can provide a context for understanding similar compounds. For instance, 1,3-Bis(isocyanatomethyl)benzene, mentioned in the first paper, is an isocyanate known for its high performance and resistance to yellowing and weathering, with applications in various industries such as optical polymer composites, construction, and automotive[“].

Synthesis Analysis

The synthesis of 1,3-Bis(isocyanatomethyl)benzene is described in the first paper, where the authors aim to find a non-phosgene green synthesis process. The optimized synthesis involves a liquid phase reaction of m-xylylenediamine with bis(trichloromethyl) carbonate under specific conditions: a molar ratio of 1.2:1.0, a nitrogen gas velocity of 8 mL·min-1, a reaction temperature of 125°C, and a reaction time of 8.0 hours, resulting in an 83.35% yield[“]. This information can be useful for understanding the synthesis of related compounds like "1-Chloro-3-(isocyano(tosyl)methyl)benzene."

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a charge-transfer complex formed by 1,2-Bis(methylthio)benzene and DDQ. X-ray analysis reveals a columnar structure with alternating donor and acceptor molecules, ensuring optimal overlap of HOMOs and LUMOs. This structural information can be relevant when considering the molecular structure of "1-Chloro-3-(isocyano(tosyl)methyl)benzene," as it may also form similar charge-transfer complexes[“].

Chemical Reactions Analysis

Although the papers do not directly discuss the chemical reactions of "1-Chloro-3-(isocyano(tosyl)methyl)benzene," they do provide examples of chemical reactions involving similar compounds. For instance, the photochromic properties of an asymmetrical diarylethene compound are explored in the third paper, where the compound undergoes a color change upon UV irradiation due to a cyclization reaction. This suggests that "1-Chloro-3-(isocyano(tosyl)methyl)benzene" may also participate in photochemical reactions or other types of chemical transformations[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers include electrical conductivity, dielectric relaxation, and photochromic and fluorescent properties. The second paper describes the CT complex's low electrical conductivity and semiconductor-like temperature dependence, while the third paper highlights the photochromism and fluorescence switching of a diarylethene compound. These properties are important for understanding the behavior of "1-Chloro-3-(isocyano(tosyl)methyl)benzene" in various conditions and could guide the development of materials with specific desired properties[“] [“].

Scientific research applications

Synthesis and Application in Organometallic Chemistry

1-Chloro-3-(isocyano(tosyl)methyl)benzene and its derivatives have been explored in organometallic chemistry. For example, the synthesis of palladium(II) and platinum(II) complexes utilizing ligands derived from similar structures has been documented. These complexes have been used in asymmetric Aldol reactions, showcasing their utility in complex organic syntheses (Longmire, Zhang, & Shang, 1998).

Development of Optical Polymer Composite Materials

Compounds like 1,3-Bis(isocyanatomethyl)benzene, which relate to 1-Chloro-3-(isocyano(tosyl)methyl)benzene, demonstrate significant performance in optical polymer composite materials. They are characterized by excellent yellowing resistance and weather resistance, finding applications in construction, automotive, and other industries (Jianxun et al., 2018).

Role in the Synthesis of Phthalocyanines

This compound also plays a role in the synthesis of phthalocyanines. Phthalocyanines are important due to their applications in dyes and pigments. The synthesis involves the displacement of specific protons in related benzene derivatives, facilitating the production of metallo-phthalocyanines which are used in various industrial applications (Bayar, Dinçer, & Gonca, 2009).

Utility in Carbocationic Polymerization

In the field of polymer science, derivatives of 1-Chloro-3-(isocyano(tosyl)methyl)benzene have been studied for their role in carbocationic polymerization. This process is crucial for the synthesis of various polymeric materials with specific properties, influencing the development of new materials in this domain (Pratap & Heller, 1992).

Involvement in Intramolecular Cyclization Processes

Another important application area is in intramolecular cyclization processes. Compounds derived from 1-Chloro-3-(isocyano(tosyl)methyl)benzene have been used to study base-induced intramolecular cyclization, leading to the formation of structurally complex molecules (Sasaki & Kitagawa, 1987).

Catalytic Applications in Organic Synthesis

The compound and its derivatives also find use in catalytic applications, particularly in organic synthesis. For example, they have been used in reactions such as the Buchner addition, demonstrating their versatility in synthetic organic chemistry (Mbuvi & Woo, 2009).

properties

IUPAC Name

1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOOCPOWQRFRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620150
Record name 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(isocyano(tosyl)methyl)benzene

CAS RN

321345-35-1
Record name 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Maqueda-Zelaya, JL Aceña, E Merino… - The Journal of …, 2023 - ACS Publications
An efficient methodology to form 4-alkoxy- and 4-aryloxybenzo[d][1,2,3]triazines via an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic …
Number of citations: 6 pubs.acs.org

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